molecular formula C10H15N3 B2490338 1-(Pyridin-4-yl)piperidin-4-amine CAS No. 187084-44-2

1-(Pyridin-4-yl)piperidin-4-amine

Cat. No.: B2490338
CAS No.: 187084-44-2
M. Wt: 177.251
InChI Key: BTDZSVPICJLNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Complementary Syntheses : A privileged CGRP receptor antagonist substructure, closely related to 1-(Pyridin-4-yl)piperidin-4-amine, has been developed through two efficient syntheses from complementary materials. One method features chemoselective reductive amination, while the other uses a Pd-catalyzed amination with an ammonia surrogate (Leahy et al., 2012).

  • Mechanistic Insights into Aromatization of Cyclic Amines : Studies on cyclic amines like piperidine, which are structurally similar to this compound, reveal detailed insights into their reaction mechanisms, including the formation of pyridine derivatives through condensations with aldehydes (Ma et al., 2016).

  • Synthesis of Chiral Piperidinyl Pyridine Derivatives : A novel method for synthesizing chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, with potential as stereoselective catalysts, has been developed. The key intermediate, closely related to this compound, is obtained by nucleophilic substitution (Tian et al., 2012).

Applications in Pharmaceutical and Chemical Industries

  • Activation by Formaldehyde for Maillard Reaction Products : Piperidine, structurally similar to this compound, interacts with glucose/lysine systems, forming Maillard reaction products significant in food chemistry (Nikolov & Yaylayan, 2010).

  • Catalytic Use in Hydroaminomethylation : Imino-pyridine complexes of Rhodium have been evaluated as catalyst precursors in hydroaminomethylation, a process involving primary and secondary amines like piperidine, highlighting its potential in catalysis (October & Mapolie, 2019).

  • Asymmetric Synthesis of Piperidines : Efficient asymmetric hydrogenation of pyridines, which are structurally related to this compound, has been described, enabling the stereoselective formation of piperidines with multiple chiral centers (Glorius et al., 2004).

Safety and Hazards

The safety information for 1-(Pyridin-4-yl)piperidin-4-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . There are also several precautionary statements provided .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

It is known that piperidine derivatives, which include 1-(Pyridin-4-yl)piperidin-4-amine, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents

Cellular Effects

It is known that piperidine derivatives can have a wide range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that piperidine derivatives can have varying effects over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that piperidine derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that piperidine derivatives can interact with transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1-pyridin-4-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h1-2,5-6,9H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDZSVPICJLNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187084-44-2
Record name 1-(pyridin-4-yl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-(Pyridin-4-yl)piperidine-4-carbamic acid benzyl ester (9.46 g) was hydrogenated using 7.5% palladium carbon (3.57 g) in ethanol (95 ml) solution at 3 atm over 3 hours. After completion of the reaction, the reaction mixture was filtered through celite, and the solvent was evaporated and the residue was dried under reduced pressure to give the title compound (5.38 g).
Name
1-(Pyridin-4-yl)piperidine-4-carbamic acid benzyl ester
Quantity
9.46 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
3.57 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.